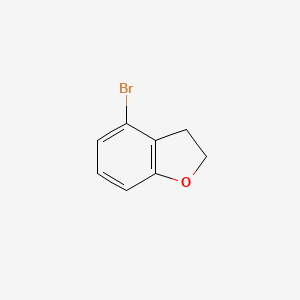

4-Bromo-2,3-dihydrobenzofuran

Beschreibung

Historical Context of 2,3-Dihydrobenzofuran (B1216630) Chemistry

The 2,3-dihydrobenzofuran core, a heterocyclic structure formed by the fusion of a benzene (B151609) ring and a dihydrofuran ring, has long been recognized as a key motif in a vast array of biologically active compounds. rsc.orgmdpi.com This scaffold is prevalent in numerous natural products, including alkaloids, neolignans, and isoflavonoids, which are often isolated from plants and fungi. mdpi.comresearchgate.net The inherent stability and versatility of the 2,3-dihydrobenzofuran framework have made it a cornerstone in medicinal chemistry and organic synthesis. nih.govresearchgate.net

Historically, the synthesis of 2,3-dihydrobenzofurans has been a subject of extensive research, with early methods often facing challenges in terms of yield, selectivity, and generality. researchgate.net The development of novel synthetic pathways, particularly those catalyzed by transition metals, has revolutionized the construction of these heterocyclic systems. rsc.orgnih.gov These modern methods offer high efficiency, allowing for the production of desired products in high yields under ambient conditions. nih.gov The continuous evolution of synthetic strategies underscores the enduring importance of the 2,3-dihydrobenzofuran scaffold in the scientific community. nih.gov

Significance of Brominated Dihydrobenzofuran Scaffolds in Synthetic Chemistry and Biological Activity Studies

The introduction of a bromine atom onto the 2,3-dihydrobenzofuran scaffold, as seen in 4-Bromo-2,3-dihydrobenzofuran, imparts unique chemical properties that are highly advantageous in both synthetic and medicinal chemistry. Bromination of the aromatic ring can influence the electronic environment of the molecule, enhancing its reactivity and providing a handle for further functionalization through various cross-coupling reactions. smolecule.com

From a biological perspective, brominated organic compounds often exhibit enhanced activity. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to biological targets such as enzymes and receptors. vulcanchem.com This can lead to improved potency and selectivity of drug candidates. For instance, studies on related brominated dihydrobenzofuran analogues have shown significant contributions of the bromine atom to the binding energy at certain receptors. researchgate.net The presence of bromine can also modulate the pharmacokinetic properties of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted, spanning its use as a key intermediate in the synthesis of more complex molecules and its investigation for potential therapeutic applications. The compound serves as a versatile starting material in the construction of a variety of organic frameworks. chemimpex.com

In the realm of medicinal chemistry, derivatives of this compound are being explored for their potential as antimicrobial agents and for the treatment of neurological disorders. vulcanchem.com For example, analogues have been synthesized and evaluated as serotonin (B10506) receptor antagonists and as inhibitors of enzymes implicated in various diseases. nih.govdigitellinc.com The unique stereochemistry and electronic properties conferred by the brominated dihydrobenzofuran core are central to these investigations. vulcanchem.com

Structure-Activity Relationship (SAR) Studies: General Considerations for Dihydrobenzofuran Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For dihydrobenzofuran derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds.

Key considerations in the SAR of dihydrobenzofuran derivatives include:

Substitution Pattern on the Aromatic Ring: The position and nature of substituents on the benzene ring can significantly impact biological activity. For example, the introduction of a bromine atom at the 4-position, as in this compound, can alter the molecule's interaction with biological targets. acs.org

Modifications at the Dihydrofuran Ring: Alterations to the dihydrofuran ring, such as the introduction of substituents at the 2- and 3-positions, can influence the molecule's stereochemistry and, consequently, its biological efficacy. Studies have shown that the stereoselectivity of binding to receptors can be highly dependent on the substitution pattern of this ring. nih.gov

Influence of Functional Groups: The addition of various functional groups can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profiles. For instance, the presence of an amine group can facilitate hydrogen bonding with enzymes. vulcanchem.com

A study on 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as PARP-1 inhibitors found that substitutions at the 2- and 4-positions of the dihydrobenzofuran scaffold significantly influenced inhibitory potency. acs.org Another study on serotonin-3 receptor antagonists highlighted the importance of the stereochemistry at the 2-position of the dihydrobenzofuran ring for pharmacological activity. nih.gov These examples underscore the importance of systematic structural modifications in optimizing the biological activity of dihydrobenzofuran-based compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 774220-36-9 | scbt.com |

| Molecular Formula | C₈H₇BrO | scbt.com |

| Molecular Weight | 199.04 g/mol | scbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJVEXCGBADRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693611 | |

| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774220-36-9 | |

| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2,3 Dihydrobenzofuran and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound can be approached through various strategic disconnections, primarily involving the formation of the dihydrofuran ring from a functionalized benzene (B151609) precursor.

Synthesis from o-Bromophenylacetic Acid via Microbial Hydroxylation and Subsequent Cyclization

A key pathway to 4-Bromo-2,3-dihydrobenzofuran utilizes o-Bromophenylacetic Acid as a starting material. This method leverages a highly specific microbial hydroxylation step to introduce a hydroxyl group at the desired position for subsequent cyclization.

The process begins with the microbial hydroxylation of o-Bromophenylacetic Acid, which yields 2-Bromo-5-hydroxyphenylacetic acid. organic-chemistry.org This biotransformation provides a regioselective route to the key phenolic intermediate. organic-chemistry.org Following the hydroxylation, a series of chemical transformations are employed to form the dihydrobenzofuran ring. The general, multi-step sequence from the hydroxylated intermediate is as follows:

Reduction of the Carboxylic Acid: The carboxylic acid group of 2-Bromo-5-hydroxyphenylacetic acid is reduced to a primary alcohol, forming 2-(2-Bromo-5-hydroxyphenyl)ethan-1-ol.

Intramolecular Cyclization: The resulting amino alcohol undergoes an intramolecular nucleophilic substitution. The phenoxide, formed under basic conditions, displaces the bromine atom at the ortho position to the ethyl alcohol moiety, leading to the formation of the five-membered dihydrofuran ring. This cyclization yields this compound.

This chemoenzymatic approach is valuable as it provides access to the key intermediate, this compound, which is instrumental in synthesizing melatonin (B1676174) receptor agonists and sodium-hydrogen exchange compounds. organic-chemistry.org

Cyclization Reactions from 2,6-Dibromophenylethanol Derived from 2,6-Dibromophenylacetic Acid

The synthesis of this compound from precursors such as 2,6-Dibromophenylacetic Acid or 2,6-Dibromophenylethanol is not a commonly documented pathway in prominent scientific literature. A hypothetical route would necessitate the reduction of 2,6-Dibromophenylacetic Acid to 2,6-Dibromophenylethanol, followed by an intramolecular cyclization. This cyclization would require the selective removal of one bromine atom while the other participates in ring closure, a complex transformation that is not typically favored. Standard cyclization conditions would likely lead to other products. Therefore, this specific methodology is not considered a standard or well-established route for the synthesis of this compound.

Copper(I)-Catalyzed Intramolecular Cyclization Reactions in Dihydrobenzofuran Synthesis

Copper(I)-catalyzed reactions are a cornerstone in the synthesis of oxygen-containing heterocycles. The intramolecular O-arylation or O-vinylation provides a direct method for constructing the dihydrobenzofuran ring. To synthesize this compound, a suitably substituted acyclic precursor is required.

One plausible approach involves the cyclization of a 1-(2,5-dibromophenyl) derivative. For instance, the synthesis can proceed from 2-haloaromatic ketones via a CuI-catalyzed ring closure. acs.org A potential pathway could involve:

Precursor Synthesis: Preparation of a precursor such as 2-bromo-1-(2,5-dibromophenyl)ethan-1-one.

Reduction and Cyclization: Reduction of the ketone to a secondary alcohol, followed by a copper(I)-catalyzed intramolecular O-arylation. The hydroxyl group's oxygen atom would displace the bromine atom at the C2 position of the phenyl ring.

The general mechanism for such copper-catalyzed cyclizations involves the formation of a copper alkoxide, which then undergoes an intramolecular coupling with the aryl halide. The choice of ligand, base, and solvent is critical for reaction efficiency. Ligands such as 1,10-phenanthroline (B135089) are often employed to facilitate the reaction. organic-chemistry.org

| Catalyst System | Precursor Type | Reaction Type | Ref. |

| CuI / 1,10-phenanthroline | γ-bromohomoallylic alcohols | Intramolecular O-vinylation | organic-chemistry.org |

| CuI | 2-haloaromatic ketones | Intramolecular O-arylation | acs.orgnih.gov |

Regioselective Bromination and Dihydrobenzofuran Ring Formation

These strategies focus on constructing the dihydrobenzofuran scaffold first, followed by or concurrent with regioselective bromination. Transition metal catalysis plays a pivotal role in these advanced annulation methodologies.

Transition Metal-Catalyzed Annulation Methodologies for Dihydrobenzofuran Scaffolds

Transition metal-catalyzed reactions are among the most reliable and beneficial methods for synthesizing dihydrobenzofuran skeletons. organic-chemistry.org Various metals, including palladium, rhodium, and ruthenium, have been employed in annulation reactions to construct the heterocyclic core. nih.govorganic-chemistry.org

Rhodium-Catalyzed [3+2] Annulation: Rhodium catalysts can effect a [3+2] annulation of substrates like 2-alkenylphenols with N-phenoxyacetamides. organic-chemistry.org This method involves a C-H bond activation followed by cyclization to form the dihydrobenzofuran ring. To obtain the 4-bromo derivative, a starting material such as a 2-alkenyl-3-bromophenol could be utilized.

Palladium-Catalyzed Annulation: Palladium catalysts are widely used for annulation reactions. For example, a Pd-catalyzed annulation involving alkenyl ethers and alkynyl oxime ethers can produce dihydrobenzofuran derivatives in moderate to excellent yields. nih.govorganic-chemistry.org The reaction often uses a co-oxidant like CuCl₂. nih.govorganic-chemistry.org

Ruthenium-Catalyzed [3+2] Cycloaddition: Photochemical synthesis using a ruthenium catalyst can achieve an oxidative [3+2] cycloaddition of phenols and alkenes to yield dihydrobenzofuran derivatives. nih.govorganic-chemistry.org

These methods offer powerful ways to construct the core structure, with regioselectivity for bromination being controlled by the substitution pattern of the starting materials.

| Metal Catalyst | Reaction Type | Starting Materials Example | Ref. |

| Rhodium (Rh) | [3+2] Annulation | 2-alkenylphenols, N-phenoxyacetamides | organic-chemistry.org |

| Palladium (Pd) | Annulation/Cyclization | Alkenyl ethers, Alkynyl oxime ethers | nih.govorganic-chemistry.org |

| Ruthenium (Ru) | Photochemical [3+2] Cycloaddition | Phenols, Alkenes | nih.govorganic-chemistry.org |

Palladium-Mediated Coupling Reactions for 4-Substituted-2,3-dihydrobenzofurans

This compound serves as a versatile building block for creating a library of 4-substituted derivatives through palladium-mediated cross-coupling reactions. organic-chemistry.org The bromine atom at the C4 position is amenable to substitution via common coupling methodologies, allowing for the introduction of various functional groups.

The general catalytic cycle for these reactions, such as the Suzuki coupling, involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple, the C-C bond is formed, and the product is released, regenerating the palladium(0) catalyst.

This approach provides straightforward access to a diverse range of 4-substituted-2,3-dihydrobenzofurans, which are valuable in pharmaceutical research. organic-chemistry.org For instance, coupling with various boronic acids (Suzuki coupling) or organotin reagents (Stille coupling) can introduce alkyl, aryl, or heteroaryl groups at the 4-position.

| Coupling Reaction | Coupling Partner | Introduced Group | Catalyst System (Example) |

| Suzuki Coupling | Arylboronic acid | Aryl group | Pd(dppf)Cl₂ / Base |

| Heck Coupling | Alkene | Alkenyl group | Pd(OAc)₂ / Ligand |

| Stille Coupling | Organostannane | Alkyl/Aryl group | Pd(PPh₃)₄ |

This strategic functionalization underscores the importance of this compound as a key synthetic intermediate.

Organocatalytic Approaches for 2,3-Dihydrobenzofuran (B1216630) Scaffold Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. Several organocatalytic strategies have been developed for the enantioselective construction of the 2,3-dihydrobenzofuran scaffold.

One notable approach involves an asymmetric cascade reaction. For instance, a chiral thiourea (B124793) catalyst can be employed in the reaction between in-situ generated pyridinium (B92312) ylides and ortho-hydroxy chalcone (B49325) derivatives. This process proceeds via a Michael addition followed by an oxa-substitution, yielding trans-2,3-dihydrobenzofurans with high enantioselectivity. researchgate.net

Another powerful strategy is the [4+1] cyclization. Chiral phosphines have been successfully used to catalyze the formal [4+1] annulation of ortho-hydroxy-para-quinone methides with allenoates. This method provides access to densely functionalized chiral 2,3-dihydrobenzofurans in good yields and with high diastereo- and enantioselectivities. nih.govthieme-connect.com Similarly, a highly asymmetric [4+1] annulation between in situ generated ammonium (B1175870) ylides and ortho-quinone methides has been developed to furnish a variety of chiral 2,3-dihydrobenzofuran derivatives. nih.gov

Furthermore, enantioselective Friedel-Crafts-type reactions have been utilized. Bifunctional squaramide catalysts, derived from cinchona alkaloids, can catalyze the domino reaction of α/β-naphthols and phenol (B47542) derivatives with (Z)-α-bromonitroalkenes to generate enantiomerically enriched dihydrobenzofuran derivatives. nih.gov

| Catalytic System | Reaction Type | Starting Materials | Key Features |

| Chiral Thiourea | Cascade (Michael addition/oxa-substitution) | Pyridinium ylides, o-hydroxy chalcones | High enantioselectivity for trans-products |

| Chiral Phosphine (B1218219) | [4+1] Cyclization | o-hydroxy-p-quinone methides, Allenoates | Access to densely functionalized products, high stereoselectivity |

| Chiral Ammonium Salts | [4+1] Annulation | Ammonium ylides, o-quinone methides | High enantio- and diastereoselectivity |

| Bifunctional Squaramide | Friedel-Crafts/SN2 Domino Reaction | Phenol derivatives, (Z)-α-bromonitroalkenes | Enantiomerically enriched products |

Visible Light-Mediated Synthesis via Oxyselenocyclization of 2-Allylphenols

In recent years, visible-light photoredox catalysis has gained significant traction as a green and sustainable synthetic methodology. A notable application in the synthesis of the 2,3-dihydrobenzofuran scaffold is the visible-light-mediated oxyselenocyclization of 2-allylphenols.

This method utilizes a simple iodine/tin(II) chloride (I₂/SnCl₂) promoter system and blue LED irradiation to activate the cyclization process in the presence of a selenium source, such as diphenyl diselenide. mdpi.com The reaction proceeds under mild, open-air conditions and tolerates a variety of functional groups, affording the desired 2-(organoselanyl)methyl-2,3-dihydrobenzofurans in good to excellent yields. mdpi.comresearchgate.net This sustainable approach avoids the need for stoichiometric and often toxic heavy metal oxidants. mdpi.com

The proposed mechanism involves the formation of an electrophilic selenium species, which then reacts with the alkene of the 2-allylphenol (B1664045) to form a seleniranium ion intermediate. Subsequent intramolecular nucleophilic attack by the phenolic oxygen leads to the cyclized 2,3-dihydrobenzofuran product. mdpi.com The use of visible light is crucial for the generation of the reactive selenium species. mdpi.com

Post-Cyclization Functionalization and Derivatization

The bromine atom at the 4-position of this compound serves as a versatile anchor point for a wide range of post-cyclization modifications, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution, although typically requiring harsh conditions or metal catalysis due to the electron-rich nature of the benzene ring. However, in cases where the ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution (SNA) can occur. More commonly, metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are employed to achieve the substitution of the bromine atom with various nucleophiles. For instance, the reaction with amines in the presence of a palladium catalyst and a suitable ligand can lead to the formation of 4-amino-2,3-dihydrobenzofuran derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) at the Brominated Position

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for the functionalization of aryl halides, including this compound. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is particularly noteworthy for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. organic-synthesis.comnih.govlibretexts.org

The general procedure for a Suzuki-Miyaura coupling of this compound involves reacting it with a desired aryl- or vinyl-boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. organic-synthesis.com A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, and ligands can be employed to optimize the reaction for specific substrates. libretexts.org This reaction allows for the efficient formation of a new carbon-carbon bond at the 4-position, enabling the synthesis of a wide range of 4-aryl- or 4-vinyl-2,3-dihydrobenzofuran (B50876) derivatives. researchgate.net

| Catalyst System | Boron Reagent | Base | Key Outcome |

| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃, K₂CO₃ | Formation of 4-aryl-2,3-dihydrobenzofurans |

| Pd(OAc)₂ / Ligand | Vinylboronic acid | K₃PO₄, Cs₂CO₃ | Synthesis of 4-vinyl-2,3-dihydrobenzofurans |

Introduction of Side Chains and Diverse Substituents

Beyond aryl and vinyl groups, various other side chains can be introduced at the 4-position of 2,3-dihydrobenzofuran. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be utilized to introduce alkyl side chains, although this often requires more specialized conditions and catalysts. For instance, the coupling of alkylboron reagents can be achieved using specific palladium catalysts and ligands designed to promote the challenging reductive elimination step involving sp³-hybridized carbons. nih.gov

Alternative strategies for introducing side chains include lithium-halogen exchange followed by reaction with an electrophile. Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can generate the corresponding 4-lithio-2,3-dihydrobenzofuran. This highly reactive intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a diverse range of functionalized side chains.

Oxidation and Reduction Reactions of the Dihydrobenzofuran Moiety and Side Chains

The 2,3-dihydrobenzofuran core itself can undergo further transformations. Oxidation of the dihydrofuran ring can lead to the corresponding benzofuran (B130515). This aromatization can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Conversely, the furan (B31954) ring of 2,3-dihydrobenzofuran derivatives can be reduced under certain conditions. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring, although this may also affect other reducible functional groups within the molecule. nih.gov The choice of catalyst and reaction conditions is crucial for achieving selective reduction of the furan ring without affecting the aromatic portion or other sensitive functionalities. researchgate.netnih.gov Furthermore, functional groups on side chains introduced at the 4-position can be selectively oxidized or reduced using standard organic transformations, providing further avenues for derivatization.

Stereoselective Synthesis and Enantiomeric Resolution

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of synthetic routes that can selectively produce a single enantiomer of a chiral compound is of paramount importance. This section explores contemporary strategies for achieving enantiopure chiral dihydrobenzofuran derivatives, including the application of ultrasound to promote stereoselective reactions.

Strategies for Enantiopure Chiral Dihydrobenzofuran Derivatives

The synthesis of enantiomerically pure 2,3-dihydrobenzofurans has been approached through several innovative strategies, including chemoenzymatic methods and asymmetric catalysis. These approaches aim to overcome the challenge of controlling chirality during the formation of the dihydrobenzofuran core.

Asymmetric synthesis using chiral auxiliaries or catalysts presents another powerful avenue. For instance, a facile and efficient asymmetric synthetic route to functionalized 2,3-dihydrobenzofurans has been developed via a domino-annulation reaction between salicyl N-phosphonyl imines and dialkyl bromomalonates. researchgate.netrsc.org This reaction, catalyzed by a non-nucleophilic base like cesium carbonate, can proceed with excellent yields and high diastereoselectivity. rsc.org The absolute configuration of the products can be unambiguously determined through X-ray structural analysis. rsc.org

Palladium-catalyzed enantioselective reactions have also emerged as a versatile tool. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes furnishes chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org This method demonstrates high functional group tolerance and is scalable. organic-chemistry.org Furthermore, the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been achieved through a palladium-catalyzed Heck-Matsuda reaction, followed by carbonylation and/or an organotin transmetalation step using chiral N,N ligands. This approach provides access to a diverse array of enantioenriched dihydrobenzofurans bearing a quaternary stereogenic center in high yields and enantiomeric ratios. nih.gov One specific example includes the synthesis of (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)hexan-2-one. nih.gov

The following table summarizes the key aspects of these strategies:

| Strategy | Key Features | Example Reactants | Catalyst/Reagent |

| Chemoenzymatic Synthesis | Combination of enzymatic resolution and chemical cyclization. | 1-Aryl-2-propanols, Ketones | Lipase |

| Asymmetric Domino-Annulation | Use of chiral salicyl N-phosphonyl imines. | Salicyl N-phosphonyl imines, Bromo malonates | Cesium Carbonate |

| Enantioselective Heck/Tsuji-Trost | Palladium catalysis with a chiral phosphine ligand. | o-Bromophenols, 1,3-Dienes | Pd/TY-Phos |

| Enantioselective Heck-Matsuda/Carbonylation | One-pot palladium-catalyzed reaction. | Arenediazonium salts, Alkenes | Pd(OAc)₂, Chiral N,N ligands |

Ultrasound-Promoted Stereoselective Synthesis

The application of ultrasound irradiation in organic synthesis has gained significant traction as a green chemistry tool, often leading to shorter reaction times, milder conditions, and improved yields. rsc.orgscielo.org.za Sonochemistry can promote chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. ksu.edu.sa

A notable application of this technology is the ultrasound-promoted stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives. scielo.org.za This method involves the Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones under ultrasonic irradiation at ambient temperature. rsc.orgscielo.org.za The reaction proceeds in good to excellent yields and, importantly, with high stereoselectivity, exclusively forming the trans isomer of the chalcones. rsc.org The stereochemistry around the C=C double bond has been confirmed by ¹H NMR spectroscopy, showing a coupling constant (J) of 15.5 Hz, which is characteristic of a trans configuration. rsc.org

The benefits of this ultrasound-assisted protocol include:

Rapid reaction times: Significantly shorter than conventional methods.

High yields: Good to excellent conversion to the desired product.

Green approach: Operationally simple, with an easy work-up and purification often achievable by simple crystallization, minimizing waste. scielo.org.za

Mild conditions: Reactions are carried out at ambient temperature.

This methodology provides a robust and environmentally benign route to novel chalcone derivatives with potential medicinal properties. scielo.org.za While this specific example focuses on a derivative, the principles of using ultrasound to promote stereoselective reactions could potentially be applied to the synthesis of other derivatives of this compound.

The following table details the synthesis of a specific chalcone derivative using this method:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Stereoselectivity |

| 2,3-Dihydrobenzofuran-5-carbaldehyde | Acetophenone | Ultrasound, Base (e.g., KOH) | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one | High | trans isomer |

Reactivity and Reaction Mechanisms of 4 Bromo 2,3 Dihydrobenzofuran

Halogen Reactivity: Nucleophilic Aromatic Substitution and Cross-Coupling

The bromine atom at the C-4 position is the primary site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds, predominantly through palladium-catalyzed cross-coupling reactions. In contrast, its reactivity towards traditional nucleophilic aromatic substitution (SNAr) is limited.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on 4-Bromo-2,3-dihydrobenzofuran is generally unfavorable under standard conditions. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group (bromide). utrgv.eduyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. utrgv.edu The this compound molecule lacks such strong activating groups, making the benzene (B151609) ring insufficiently electron-deficient to be attacked by nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound. These reactions provide a versatile route to a wide range of 4-substituted derivatives. Key examples include the Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid, to form a new C-C bond. chemrxiv.orgnih.gov It is widely used to synthesize biaryl compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov This method is a powerful tool for synthesizing aryl amines.

Below is a table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions with aryl bromides as substrates.

| Reaction | Coupling Partner | Catalyst (Precatalyst) | Ligand | Base | Solvent | Typical Temperature | Yield Range |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos | K3PO4 or K2CO3 | n-Butanol or Toluene/H2O | 80-110 °C | Good to Excellent nih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | [Pd(allyl)Cl]2 or Pd2(dba)3 | XantPhos, t-BuXPhos | t-BuONa or LHMDS | Toluene or Dioxane | 80-110 °C | Good to Excellent chemrxiv.orgnih.gov |

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the bromine atom and the cyclic ether (alkoxy) group.

Directing Effects:

The bromine atom is a deactivating, ortho-, para-director. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect but directs incoming electrophiles to the positions ortho and para to itself through resonance stabilization of the intermediate carbocation (arenium ion). libretexts.org

The alkoxy group of the dihydrofuran ring is a strongly activating, ortho-, para-director. It activates the ring through its strong electron-donating resonance effect. pressbooks.pub

In this compound, the bromine is at C-4 and the alkoxy group is attached at C-7a and C-1 (via the oxygen atom). The positions available for substitution are C-5, C-6, and C-7. The powerful activating and ortho-, para-directing effect of the alkoxy group dominates, directing incoming electrophiles to the positions ortho (C-7) and para (C-5) to the oxygen atom's point of attachment to the ring. The bromine atom also directs to its ortho positions (C-5) and para position (C-7). Therefore, substitution is strongly favored at the C-5 and C-7 positions, with the C-6 position (meta to both groups) being highly disfavored. pressbooks.pubunizin.org

Common EAS reactions include nitration and Friedel-Crafts acylation.

Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. unizin.orgresearchgate.net Unlike Friedel-Crafts alkylation, the acylation product is deactivated, preventing multiple substitutions. researchgate.net

The expected major products from the electrophilic substitution on this compound are summarized in the table below.

| Reaction | Reagents | Predicted Major Products | Rationale |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 4-Bromo-5-nitro-2,3-dihydrobenzofuran and 4-Bromo-7-nitro-2,3-dihydrobenzofuran | The strongly activating alkoxy group directs the electrophile (NO2+) to the C-5 (para) and C-7 (ortho) positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(this compound-5-yl)alkan-1-one and 1-(this compound-7-yl)alkan-1-one | The acylium ion (RCO+) is directed to the C-5 and C-7 positions by the dominant alkoxy group. |

Reactions Involving the Dihydrofuran Ring

The dihydrofuran portion of the molecule is generally stable but can participate in specific reactions, most notably ring-opening transformations, under Lewis acidic conditions. These reactions leverage the nature of the dihydrofuran as a cyclic acetal (B89532) or ether.

A significant transformation is the Lewis acid-catalyzed intramolecular ring-opening benzannulation. mdpi.comnih.gov In this type of reaction, a dihydrofuran acetal, upon treatment with a Lewis acid such as Ytterbium(III) triflate (Yb(OTf)3) or Aluminum(III) triflate (Al(OTf)3), can undergo a cascade sequence. mdpi.comresearchgate.net This sequence typically involves:

Acetal Hydrolysis/Ring-Opening: The Lewis acid coordinates to the ether oxygen, facilitating the opening of the dihydrofuran ring to generate a reactive intermediate.

Intramolecular Cyclization: A nucleophilic part of the molecule (often an attached indole (B1671886) or other aromatic system) attacks an electrophilic site generated during the ring-opening.

Aromatization: The cyclized intermediate undergoes elimination to form a new, stable aromatic system.

While these examples often involve specifically substituted dihydrofurans, they illustrate the fundamental reactivity of the ring system under acidic catalysis, suggesting that the dihydrofuran ring in this compound could be susceptible to similar cleavage and rearrangement pathways if appropriate functional groups are present elsewhere on the molecule. mdpi.com

Mechanistic Investigations of Key Transformations

Transition metal catalysts, particularly those based on palladium and rhodium, are central to the synthesis and functionalization of dihydrobenzofurans.

Palladium (Pd): Palladium catalysts are paramount for the cross-coupling reactions of the C-Br bond in this compound. The catalytic cycle for reactions like the Suzuki-Miyaura coupling generally proceeds through three key steps: nih.govlibretexts.org

Transmetalation: The organic group from the nucleophilic coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species. wikipedia.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. umb.eduwikipedia.org

The choice of ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) is crucial as it influences the stability of the catalyst, the rate of oxidative addition, and the ease of reductive elimination. wikipedia.org

Rhodium (Rh): Rhodium(III) catalysts are particularly effective in synthesizing the dihydrobenzofuran skeleton itself, often through C-H activation and annulation pathways. organic-chemistry.org While not a reaction of this compound, understanding these synthetic routes provides insight into the molecule's formation and potential for related transformations. In a typical Rh(III)-catalyzed [3+2] annulation to form a dihydrobenzofuran, the mechanism involves: organic-chemistry.org

C-H Activation: The Rh(III) catalyst, assisted by a directing group on the substrate (e.g., an N-phenoxyacetamide), activates an ortho C-H bond on the aromatic ring, forming a five-membered rhodacycle intermediate. This is often a concerted metalation-deprotonation (CMD) step.

Migratory Insertion: An unsaturated coupling partner, such as a diene, coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination/Protonolysis: The cycle is completed by a step that forms the new C-O or C-C bond of the dihydrofuran ring and regenerates the active Rh(III) catalyst.

The kinetics and thermodynamics of the key transformations involving this compound are primarily understood through studies of palladium-catalyzed cross-coupling reactions of aryl bromides.

Suzuki-Miyaura Reaction: For aryl bromides, oxidative addition of the Ar-Br bond to the Pd(0) complex is generally considered the rate-determining step. wikipedia.orglibretexts.org The reaction rate is influenced by the electronic nature of the aryl bromide; electron-withdrawing groups on the aromatic ring typically accelerate the rate of oxidative addition, while electron-donating groups slow it down. utrgv.edu Therefore, the reactivity of aryl halides follows the order I > Br > Cl, consistent with C-X bond strengths. wikipedia.org Kinetic studies have shown that the reaction follows first-order kinetics with respect to the concentration of the post-transmetalation Pd-complex during the reductive elimination step. libretexts.org

Buchwald-Hartwig Amination: The rate-limiting step in this reaction can be either oxidative addition or reductive elimination, depending significantly on the steric and electronic properties of the phosphine (B1218219) ligand used. scispace.commdpi.com For instance, with a bulky ligand like BrettPhos, oxidative addition is often rate-limiting, whereas with RuPhos, reductive elimination can be the slower step. scispace.commdpi.com

Thermodynamic Considerations: Each step in the palladium catalytic cycle has distinct thermodynamic characteristics.

Oxidative Addition: The insertion of Pd(0) into an aryl-bromide bond is a thermodynamically favorable (exergonic) process, which drives the initiation of the catalytic cycle. chemrxiv.org

Transmetalation: This step involves the exchange of ligands between two metal centers and is typically driven forward by the formation of stable inorganic byproducts.

Pharmacological and Biological Research of Dihydrobenzofuran Derivatives Incorporating Bromine

Therapeutic Applications of 2,3-Dihydrobenzofuran (B1216630) Scaffolds

The 2,3-dihydrobenzofuran core is a valuable heterocyclic structure in the realm of medicinal chemistry and drug development. nih.gov Its derivatives have been the subject of extensive research, demonstrating a wide spectrum of biological activities.

Potential as Melatonin (B1676174) Receptor Agonists

Derivatives of the benzofuran (B130515) scaffold have been synthesized and assessed for their potential as ligands for melatonin receptors, which are involved in regulating circadian rhythms. Research into (R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives identified them as novel melatoninergic ligands. nih.gov Binding affinity assays for these compounds were conducted on cloned human MT1 and MT2 receptors, which are stably expressed in NIH3T3 cells. nih.gov

Further studies on related benzofuran structures, such as N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives, have also been performed to evaluate their efficacy as melatonin receptor ligands. drugbank.com These investigations determined the binding affinity of the compounds for both MT1 and MT2 melatonin receptor subtypes. drugbank.com The intrinsic activity of the more promising compounds was then evaluated using the [³⁵S]GTPγS binding assay. drugbank.com

Investigation in Neurological Disorders

The 2,3-dihydrobenzofuran structure is a key component in the development of therapies for central nervous system (CNS) disorders. researchgate.net Certain derivatives have shown protective effects in the CNS. For instance, trans-2,3-dihydrobenzofuran derivatives have demonstrated protective capabilities against epileptic seizures. researchgate.net

Researchers have also designed 2,3-dihydrobenzofuran derivatives to act as inhibitors of the PDE1B enzyme, a recognized drug target for treating neurological and psychological conditions such as schizophrenia. nih.gov In another area of neurological research, a series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The stimulation of the CB2 receptor is known to suppress neuroinflammation, making these compounds potential candidates for treating neuropathic pain. nih.gov

Anti-inflammatory Activities of Fluorinated and Brominated Dihydrobenzofuran Derivatives

The anti-inflammatory potential of dihydrobenzofuran derivatives, especially those containing fluorine and bromine, has been a significant area of study. The presence of these halogen atoms has been suggested to enhance the biological effects of these compounds. nih.govnih.govresearchgate.net

In one study, several fluorinated and brominated dihydrobenzofuran derivatives were investigated for their anti-inflammatory effects in macrophages. nih.gov Six of the nine tested compounds were found to suppress inflammation stimulated by lipopolysaccharide by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). researchgate.net This inhibition led to a decrease in the secretion of various inflammatory mediators. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were determined for several key inflammatory markers. nih.govresearchgate.net

| Inflammatory Mediator | IC50 Value Range (µM) |

|---|---|

| Interleukin-6 (IL-6) | 1.2 to 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 to 19.3 |

| Nitric Oxide (NO) | 2.4 to 5.2 |

| Prostaglandin E2 (PGE2) | 1.1 to 20.5 |

Data sourced from studies on fluorinated and brominated dihydrobenzofuran derivatives. nih.govresearchgate.net

Furthermore, 2,3-dihydrobenzofurans have been identified as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory process. nih.gov

Anticancer Activities of Dihydrobenzofuran Derivatives

The benzofuran scaffold is a component of many natural and synthetic compounds with anticancer properties. nih.govrsc.org The addition of halogen atoms, such as bromine, to the benzofuran ring has been shown to significantly enhance its anticancer activity. mdpi.com

A study investigating fluorinated and brominated dihydrobenzofuran derivatives revealed their potential as anticancer agents, particularly in cancers associated with chronic inflammation. nih.gov Two compounds featuring difluorine, bromine, and either ester or carboxylic acid groups demonstrated a notable ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by approximately 70%. nih.gov The mechanism of action involved the inhibition of the anti-apoptotic protein Bcl-2 and a concentration-dependent cleavage of PARP-1, leading to DNA fragmentation of about 80%. nih.govresearchgate.net Naturally occurring benzofurans, such as Ailanthoidol, also exhibit anticancer properties. nih.gov

Antimicrobial and Antifungal Properties

Derivatives of 2,3-dihydrobenzofuran have demonstrated significant antimicrobial and antifungal activities. The natural benzofuran Ailanthoidol, for instance, possesses antifungal properties. nih.gov

In a study of compounds isolated from the marine-derived fungus Penicillium crustosum, a benzofuran derivative designated as compound 1 showed moderate antibacterial activity against several pathogenic bacteria. mdpi.com Another derivative, compound 6, exhibited antifungal effects against plant-pathogenic fungi. mdpi.com The minimum inhibitory concentration (MIC) values were determined for these compounds. mdpi.com

| Compound | Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | Salmonella typhimurium | Antibacterial | 12.5 |

| Escherichia coli | Antibacterial | 25 | |

| Staphylococcus aureus | Antibacterial | 12.5 | |

| Compound 6 | Penicillium italicum | Antifungal | 12.5 |

| Colletotrichum musae | Antifungal | 12.5–25 |

Antimicrobial activity of benzofuran derivatives from Penicillium crustosum. mdpi.com

Another investigation isolated a new dihydrobenzofuran derivative, botryomaman, from the endophytic fungus Botryosphaeria mamane. This compound was tested for its antibacterial efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.net

Antimalarial Activities

The search for new antimalarial drugs has led researchers to explore benzofuran derivatives as potential scaffolds. researchgate.netresearchgate.net A class of compounds known as (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones has shown promising antimalarial activity. bohrium.com These derivatives were screened against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. bohrium.com

The mechanism of action for some of these compounds is believed to be the inhibition of β-hematin formation. bohrium.comnih.gov During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin, which is structurally identical to β-hematin. By inhibiting this process, the benzofuranone derivatives allow toxic heme to accumulate, ultimately killing the parasite. nih.gov In vivo studies using a mouse model with P. berghei have also confirmed the activity of certain nitrothiophene derivatives of this class. bohrium.com

Cannabinoid Receptor Agonist Studies

The endocannabinoid system, particularly the cannabinoid CB2 receptor (CB2R), has become a significant focus for drug development. mdpi.com This is largely because CB2R activation is associated with various pharmacological benefits, including anti-inflammatory and analgesic effects, without the psychoactive side effects mediated by the cannabinoid CB1 receptor. mdpi.comfrontiersin.org While research on 4-bromo-2,3-dihydrobenzofuran as a direct CB2R agonist is not extensively documented, studies on related brominated compounds establish a precedent for the role of bromine in targeting cannabinoid receptors.

Research into brominated tetrahydrocannabinol analogues has demonstrated that the strategic placement of a bromine atom can result in ligands with high selectivity for the CB2 receptor. nih.gov For instance, 1-bromo-1-deoxy-3-(1',1'-dimethylhexyl)-Δ(8)-tetrahydrocannabinol was found to exhibit a 52-fold selectivity for the CB2 receptor with a strong binding affinity of 28 nM. nih.gov This highlights the potential of incorporating bromine into cannabinoid-like scaffolds to achieve desired receptor selectivity and potency. The screening of botanical compounds has also successfully identified novel CB2R agonists, further validating the receptor as a viable target for new therapeutic agents. mdpi.com

Histamine H3 and H4 Receptor Antagonism

The discovery of the histamine H3 (H3R) and H4 (H4R) receptors has opened new possibilities for therapeutic intervention in various diseases. nih.gov The H3R is primarily located in the central nervous system, making it a target for neurological conditions, whereas the H4R is expressed mainly in hematopoietic cells, implicating it in immunomodulation and inflammatory processes. nih.gov Preclinical data strongly suggest that H4R antagonism has potential therapeutic applications in allergy, inflammation, and autoimmune disorders. nih.gov

The 2,3-dihydrobenzofuran scaffold has been identified as a promising structure for developing H4R antagonists. A notable example is the compound 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007), a structural analogue of a bromo-dihydrobenzofuran derivative. nih.gov This compound was reported as an H4R antagonist and demonstrated significant pharmacological efficacy in a dextran sulfate sodium (DSS)-induced colitis model in mice. nih.gov Treatment with LINS01007 led to a significant reduction in inflammatory markers, including prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), nuclear factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov These findings underscore the potential of dihydrobenzofuran derivatives in targeting the H4R to treat inflammatory conditions like ulcerative colitis. nih.gov

Mechanism of Action Studies

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Dihydrobenzofuran derivatives containing bromine exert their biological effects by interacting with a variety of specific molecular targets. The versatility of this chemical scaffold allows for the design of inhibitors and modulators for several key enzymes and receptors involved in cellular signaling and disease.

Key biological targets identified for bromo-dihydrobenzofuran derivatives and closely related analogues include:

Bromo and Extra-Terminal Domain (BET) Proteins: A series of 2,3-dihydrobenzofurans have been engineered as highly potent BET inhibitors, showing a remarkable 1000-fold selectivity for the second bromodomain (BD2) over the first (BD1). nih.gov

Cyclooxygenase (COX) Enzymes: Certain brominated and fluorinated benzofuran derivatives have demonstrated direct inhibitory effects on the activity of both COX-1 and COX-2, enzymes central to the inflammatory pathway. nih.gov

Monoamine Oxidase A (MAO-A): The related psychoactive benzodifuran compound, Bromo-dragonfly, is a potent inhibitor of the enzyme MAO-A, which is responsible for degrading neurotransmitters like serotonin (B10506). dntb.gov.ua

Tyrosine-protein phosphatase non-receptor type 1: A specific derivative, 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid Dimethylamide, is known to target this phosphatase enzyme. drugbank.com

| Biological Target | Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| BET Bromodomains (BD2) | 2,3-Dihydrobenzofurans | Potent and selective inhibition | nih.gov |

| COX-1 and COX-2 | Brominated Benzofurans | Direct inhibition of enzyme activity | nih.gov |

| Monoamine Oxidase A | Brominated Benzodifuran (analogue) | Potent inhibition | dntb.gov.ua |

| Tyrosine-protein phosphatase non-receptor type 1 | Dibromo-benzoyl-benzofuran | Enzyme targeting | drugbank.com |

Influence on Cellular Mechanisms and Disease Pathways

The interaction of brominated dihydrobenzofuran derivatives with their biological targets translates into significant modulation of cellular mechanisms and disease-relevant pathways. These compounds have shown efficacy in pathways related to inflammation, cancer, and apoptosis.

Modulation of Inflammatory Pathways: By inhibiting enzymes like COX-2 and nitric oxide synthase 2 (NOS2), these compounds effectively suppress inflammatory responses. nih.gov The H4R antagonist LINS01007, a dihydrobenzofuran derivative, was shown to reduce levels of key inflammatory mediators such as PGE2, IL-6, and the transcription factors NF-κB and STAT3 in an animal model of colitis. nih.gov

Inhibition of Cancer-Related Pathways: Certain bromo-benzofuran derivatives have demonstrated promising anticancer activity through the selective inhibition of the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor progression and carcinogenesis in the absence of functional p53. nih.gov

Induction of Apoptosis: In studies using human colorectal adenocarcinoma cells (HCT116), dihydrobenzofuran derivatives containing both bromine and fluorine were found to inhibit cell proliferation by up to 70%. nih.gov They induced apoptosis, or programmed cell death, which was confirmed by observing the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and evidence of DNA fragmentation. nih.gov

Role of Bromine in Enhancing Bioavailability and Efficacy

The inclusion of a bromine atom in the dihydrobenzofuran structure is not merely an incidental modification; it plays a critical role in enhancing the pharmacological properties of these molecules, including their efficacy and bioavailability.

Improved Binding Affinity: The addition of halogens, such as bromine, to the benzofuran ring has been shown to significantly increase a compound's anticancer activity. nih.gov This is attributed to the ability of the halogen to form a "halogen bond"—an attractive interaction between the electrophilic halogen atom and a nucleophilic site on a biological target, which can substantially improve binding affinity. nih.gov

Essential for Biological Activity: The importance of the bromine atom has been demonstrated directly in structure-activity relationship studies. One study found that a benzofuran derivative was effective as an anti-inflammatory agent, but a similar compound that lacked the bromine atom was devoid of any of the tested biological effects, indicating that the bromine was essential for its activity. nih.gov

Increased Metabolic Stability: Enhanced bioavailability can be linked to resistance to metabolic degradation. The related brominated compound, Bromo-dragonfly, was found to be resistant to hepatic metabolism. dntb.gov.ua Furthermore, medicinal chemistry efforts have shown that introducing specific structural modifications to the 2,3-dihydrobenzofuran core can block key sites of metabolism, leading to improved solubility and better pharmacokinetic profiles in vivo. nih.gov

Structure-Activity Relationship (SAR) in Biological Contexts (e.g., Fluorine, Bromine, Hydroxyl, Carboxyl Groups)

The biological activity of dihydrobenzofuran derivatives is highly dependent on the nature and position of various substituent groups on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups influence potency and selectivity.

Halogens (Bromine and Fluorine): The presence of halogen atoms is a recurring theme for enhanced biological activity. nih.gov Halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran core, can promote favorable hydrophobic interactions, leading to greater potency. nih.gov For example, the addition of a single fluorine atom to a benzofuran-based urokinase-type plasminogen activator (uPA) inhibitor increased its potency twofold. nih.gov

Hydroxyl and Carboxyl Groups: The biological effects of halogenated benzofuran derivatives are often further enhanced by the concurrent presence of hydroxyl and/or carboxyl groups. nih.gov This suggests a synergistic interplay between these functional groups in mediating interactions with biological targets.

Other Structural Modifications: SAR studies have revealed that other structural features are also critical. Substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity against cancer cells. nih.gov Furthermore, the introduction of hydrophilic groups, such as piperidine, can significantly improve a compound's physicochemical properties, which is beneficial for drug development. nih.gov

| Functional Group | Position/Context | Impact on Activity | Reference |

|---|---|---|---|

| Bromine/Fluorine | On benzofuran or attached phenyl ring | Enhances anticancer and anti-inflammatory effects; improves binding affinity. | nih.govnih.gov |

| Hydroxyl/Carboxyl Groups | In combination with halogens | Enhances overall biological effects. | nih.gov |

| Ester or Heterocyclic Ring | C-2 position | Crucial for cytotoxic activity. | nih.gov |

| Piperidine | On benzofuran ring | Improves physicochemical properties. | nih.gov |

Inhibition of Oncogenes (e.g., c-Myc, CDK6) and Induction of Apoptosis

While direct studies on this compound are limited, research into the broader family of dihydrobenzofuran derivatives demonstrates their potential to interfere with cancer cell proliferation and survival. A key mechanism for anticancer activity is the induction of apoptosis, or programmed cell death, a process often dysregulated in malignant cells.

The c-Myc oncogene is a critical regulator of cell growth and proliferation, and its overexpression is implicated in a majority of human cancers. researchgate.net It functions as a transcription factor, and strategies to inhibit its activity are actively being pursued in cancer therapy. nih.goveaspublisher.com Similarly, Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are pivotal enzymes that control the cell cycle's progression from the G1 to the S phase. nih.gov Hyperactivation of the CDK4/6 pathway leads to uncontrolled cell division, making it a prime target for cancer treatment. nih.gov

Research on various heterocyclic compounds, including those with structural similarities to dihydrobenzofurans, has shown promise in targeting these pathways. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as direct CDK6 inhibitors that also induce apoptosis. Studies on dihydrobenzofuran derivatives have confirmed their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. One study highlighted a derivative that caused cell cycle arrest at the S phase, leading to the inhibition of cell proliferation and subsequent apoptosis in an ovarian cancer cell line.

The induction of apoptosis by these compounds can occur through various cellular mechanisms. Flow cytometry analysis of breast cancer cells treated with certain apoptosis-inducing agents revealed a significant increase in both early and late apoptotic cell populations. Some compounds have been shown to trigger the intrinsic pathway of apoptosis by increasing the levels of pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2. The activation of executioner caspases, such as caspase-3, is another hallmark of apoptosis induction observed with some of these developmental compounds.

While the direct inhibitory effect of this compound on c-Myc and CDK6 has not been explicitly detailed in the available literature, the established pro-apoptotic and cell cycle-arresting capabilities of the dihydrobenzofuran scaffold suggest that this is a viable and important area for future investigation. The bromine substitution could enhance these properties, making this compound and its derivatives interesting candidates for oncological research.

Interactive Data Table: Apoptosis Induction by Bioactive Compounds

| Compound Class | Cell Line | Effect | Key Findings |

| Dihydrobenzofuran derivative | OVCAR-4 (Ovarian Cancer) | Cell Cycle Arrest & Apoptosis | Arrest at S phase, inhibition of proliferation. |

| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate Cancer) | Apoptosis Induction | 1.9-fold increase in apoptosis relative to control. |

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | Apoptosis Induction | 1.8-fold increase in apoptosis relative to control. |

| Thiophene derivative | MCF-7 (Breast Cancer) | Apoptosis & Necrosis | 2.3-fold increase in early apoptosis; 6.6-fold increase in late apoptosis. |

Drug Metabolism and Pharmacokinetics (DMPK) Considerations for Dihydrobenzofuran-based Drug Candidates

The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME), collectively known as DMPK, is fundamental to determining its potential for clinical success. For dihydrobenzofuran-based compounds, including brominated derivatives, these properties dictate bioavailability, therapeutic efficacy, and potential toxicity.

Metabolism: The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify foreign compounds to facilitate their excretion. The metabolic fate of a dihydrobenzofuran derivative would likely involve several key pathways:

Oxidation: The aromatic ring and the dihydrofuran ring are susceptible to hydroxylation mediated by CYP enzymes.

Demethylation: If methoxy groups are present on the molecule, O-demethylation is a common metabolic route.

Dehalogenation: The bromine atom can be removed, although this is generally a less common metabolic pathway for aromatic bromides compared to other halogens.

Conjugation: Following Phase I metabolism (like oxidation), the resulting metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate renal or biliary excretion.

For example, studies on the metabolism of profenofos, a pesticide containing a 4-bromo-2-chlorophenol moiety, identified CYPs 3A4, 2B6, and 2C19 as responsible for its metabolism to the detoxified metabolite. While structurally different, this indicates that multiple CYP enzymes could be involved in the metabolism of other brominated aromatic compounds.

Pharmacokinetics: The pharmacokinetic profile of a this compound derivative would be influenced by its physicochemical properties. The bromine atom increases the molecule's lipophilicity, which can affect several pharmacokinetic parameters:

Absorption: Increased lipophilicity can enhance absorption across the gastrointestinal tract after oral administration.

Distribution: Lipophilic compounds tend to have a larger volume of distribution, meaning they can more readily distribute into tissues, including the brain. They also exhibit higher binding to plasma proteins like albumin.

Excretion: The parent compound, being more lipophilic, would be less readily excreted by the kidneys and would require metabolism to more polar derivatives before elimination.

Toxicological Assessments in Preclinical Development

Preclinical toxicology studies are essential to identify potential safety concerns before a drug candidate can be tested in humans. For a compound like this compound, toxicological evaluation would focus on cytotoxicity, genotoxicity, and systemic toxicity in animal models.

While toxicological data for this compound itself is not detailed in the public domain, studies on structurally related compounds can provide insights. For instance, acute oral toxicity studies on other novel benzofuran derivatives have been conducted in rats according to OECD guidelines. In one such study, the tested benzofuran derivative did not produce any mortality or significant toxic symptoms at a dose of 2000 mg/kg over a 14-day observation period.

It is crucial to note that the toxicological profile of this compound would be unique and cannot be directly extrapolated from these related compounds. Comprehensive preclinical safety evaluation, including in vitro cytotoxicity assays against various cell lines and in vivo studies in animal models, would be required to establish its safety profile.

Applications in Materials Science and Industrial Chemistry

Development of Novel Materials with Specific Electronic or Optical Characteristics

The electronic and optical properties of organic materials are intrinsically linked to their molecular structure. The 4-Bromo-2,3-dihydrobenzofuran scaffold can be a constituent in the design of materials with specific optoelectronic functions. The benzofuran (B130515) ring system is electron-rich and can participate in π-conjugation when appropriately substituted, a key requirement for organic electronic materials.

The presence of a bromine atom can significantly influence the properties of organic nonlinear optical (NLO) materials. Studies on various bromo-substituted organic conjugated compounds have shown that the bromo group can enhance molecular first-order hyperpolarizabilities, which is a measure of the NLO response. rsc.org The introduction of bromine can also improve the transparency and thermal stability of these materials. rsc.org This suggests that derivatives of this compound could be investigated for applications in second-harmonic generation and other NLO phenomena.

Furthermore, the benzofuran core is found in compounds used in organic light-emitting diodes (OLEDs). The development of novel materials for OLEDs often involves the synthesis of complex molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to control charge injection, transport, and emission properties. The ability to functionalize this compound via its bromo group makes it a potential intermediate for creating new host materials, emitting materials, or charge-transport materials for OLEDs.

The following table outlines potential electronic and optical properties that could be targeted by incorporating this compound into functional materials.

| Targeted Property | Potential Application | Role of this compound |

| Nonlinear Optical Response | Optical switching, frequency conversion | The bromo substituent can enhance the second-order NLO effect. |

| Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | Serves as a building block for emissive or host materials. |

| Charge Transport | Organic Field-Effect Transistors (OFETs) | The aromatic core can be part of a conjugated system to facilitate charge mobility. |

| UV Absorption | UV-protective coatings | The benzofuran moiety absorbs in the UV region. |

Use in Specialty Chemical Production

In the realm of industrial chemistry, this compound serves as a valuable intermediate in the synthesis of specialty chemicals. These are typically high-value, low-volume chemicals used in a variety of applications, including pharmaceuticals, agrochemicals, and fine chemicals. The 2,3-dihydrobenzofuran (B1216630) skeleton is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govrsc.org

The synthesis of highly functionalized 2,3-dihydrobenzofurans is an active area of research, with various catalytic methods being developed to construct this heterocyclic system. nih.govnih.gov The presence of a bromine atom at the 4-position of the ring provides a handle for introducing a wide range of substituents through reactions such as cross-coupling, lithiation-substitution, and nucleophilic aromatic substitution. This versatility allows for the creation of libraries of compounds for drug discovery and agrochemical screening.

For example, many pharmaceutical agents contain the benzofuran or dihydrobenzofuran nucleus. nih.govijpbs.com The synthesis of these complex molecules often relies on the availability of suitably functionalized precursors. This compound can be a starting material for the synthesis of derivatives with potential therapeutic applications.

The table below lists some of the key chemical transformations that this compound can undergo, highlighting its utility as an intermediate.

| Reaction Type | Reagents and Conditions | Product Type | Application Area |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Aryl-substituted dihydrobenzofurans | Pharmaceuticals, Organic Electronics |

| Heck Coupling | Palladium catalyst, alkene, base | Alkenyl-substituted dihydrobenzofurans | Polymer monomers, Fine Chemicals |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Amino-substituted dihydrobenzofurans | Pharmaceuticals, Dyes |

| Lithiation-Substitution | Organolithium reagent, electrophile | Functionalized dihydrobenzofurans | Agrochemicals, Research Chemicals |

Environmental Chemistry and Remediation Research

Formation of Brominated Dioxins and Furans during Thermal Treatment of Brominated Materials

The thermal treatment of materials containing brominated compounds is a known source of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds are of significant environmental concern due to their toxicity and persistence.

Sources and Pathways of Polybrominated Dibenzodioxins and Dibenzofurans (PBDD/Fs)

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. nih.gov The primary sources include the incineration of waste containing brominated flame retardants (BFRs), and thermal processes in the metallurgical industry. nih.govrsc.org PBDD/Fs can be formed through precursor pathways, where brominated compounds are converted into PBDD/Fs, or through de novo synthesis, which involves the reaction of bromine with a carbon source. rsc.org While bromophenols are identified as important precursors in the formation of PBDD/Fs, there is no specific scientific literature that identifies 4-Bromo-2,3-dihydrobenzofuran as a precursor or details its thermal decomposition pathways leading to the formation of brominated dioxins and furans.

Environmental and Human Health Impacts of Brominated Pollutants

Brominated pollutants, including PBDD/Fs and some BFRs, are recognized for their adverse effects on the environment and human health. These compounds are often persistent, bioaccumulative, and can be transported over long distances. nih.gov Human exposure can occur through various pathways, including diet, inhalation of dust, and contact with consumer products containing these chemicals.

The health effects associated with exposure to certain brominated compounds are a significant concern. Research has linked exposure to some BFRs to endocrine disruption, reproductive toxicity, and neurodevelopmental effects in animal studies. PBDD/Fs are known to exhibit dioxin-like toxicity, which can lead to a range of health problems. However, it is important to note that the existing body of research on the environmental and health impacts of brominated pollutants does not specifically address the impacts of this compound.

Advanced Characterization and Analytical Methods for 4 Bromo 2,3 Dihydrobenzofuran

Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture of 4-Bromo-2,3-dihydrobenzofuran. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the dihydrofuran ring, being aliphatic, resonate at higher field. The methylene (B1212753) protons at position 3 (C3-H) and position 2 (C2-H) are expected to show characteristic triplet signals due to coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and "heavy atom effect," which can lead to a downfield shift. The other aromatic carbons will have distinct chemical shifts based on their position relative to the bromine and the fused dihydrofuran ring. The aliphatic carbons of the dihydrofuran ring (C2 and C3) will appear at a much higher field.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.6 (t) | 72 |

| C3-H | 3.2 (t) | 30 |

| C5-H | 6.8 (d) | 128 |

| C6-H | 7.1 (t) | 122 |

| C7-H | 6.9 (d) | 110 |

| C3a | - | 126 |

| C4 | - | 113 |

| C5 | - | 128 |

| C6 | - | 122 |

| C7 | - | 110 |

| C7a | - | 159 |

Note: These are predicted values and may differ from experimental results. 't' denotes a triplet and 'd' denotes a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the dihydrofuran ring will appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the dihydrofuran ring usually gives a strong absorption in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Stretch (Ether) | 1000-1300 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS, HRMS, EI, CI)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be a doublet with a nearly 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula.